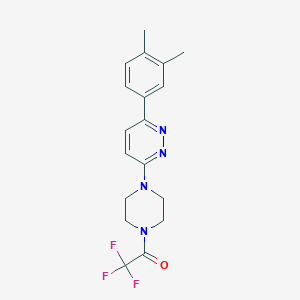

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a pyridazinone moiety , which is known to exhibit a wide range of pharmacological activities . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, some pyridazinone derivatives have been found to exhibit anti-inflammatory activity similar to indomethacin .

Biochemical Pathways

The affected pathways would depend on the specific targets and mode of action of the compound. Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of activity .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, some pyridazinone derivatives have been found to exhibit anti-inflammatory activity .

Biochemische Analyse

Biochemical Properties

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have various downstream effects on neurotransmission and muscle function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can activate various signaling pathways . Additionally, this compound has been shown to induce oxidative stress in cells, resulting in the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the trifluoroethanone group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation of this compound can lead to a reduction in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound has been shown to result in chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can induce severe oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with biomolecules, potentially contributing to the compound’s overall biochemical effects . The interaction with cytochrome P450 enzymes also suggests potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and is also transported by specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound can influence its activity and function, particularly in relation to its interactions with acetylcholinesterase and other biomolecules .

Biologische Aktivität

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a piperazine ring and a pyridazine moiety, which may contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C19H24F3N4O with a molecular weight of 402.5 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

The antimicrobial properties of compounds containing piperazine and pyridazine moieties have been documented in various studies. These compounds often demonstrate effectiveness against a range of bacteria and fungi. For example, a related piperazine derivative was shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli . The trifluoroethanone group may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

Neuropharmacological Effects

Piperazine derivatives are frequently investigated for their neuropharmacological effects. Some studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine receptors . This modulation may lead to anxiolytic or antidepressant effects. Given the structural features of this compound, it is plausible that it could exhibit similar neuroactive properties.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

- Anticancer Activity : A study on pyridazine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells) . This suggests a potential for this compound to exhibit similar anticancer effects.

- Antimicrobial Efficacy : Research has shown that modifications in the piperazine structure can lead to enhanced antimicrobial properties. For example, a derivative with a trifluoromethyl group demonstrated significant antibacterial activity against resistant strains .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key findings from related research:

Eigenschaften

IUPAC Name |

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O/c1-12-3-4-14(11-13(12)2)15-5-6-16(23-22-15)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXYSDGNKWQWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.